BenchChemオンラインストアへようこそ!

Mek/PI3K-IN-2

MEK1 inhibition PI3Kα inhibition PI3Kδ inhibition

Mek/PI3K-IN-2 (synonym: compound 6s; CAS: 2281803-33-4) is a synthetic small-molecule bifunctional inhibitor that simultaneously targets the MEK1 kinase and Class I PI3K lipid kinases (PI3Kα and PI3Kδ) within the MAPK/ERK and PI3K/AKT oncogenic signaling pathways, respectively. It was developed via covalent tethering of a MEK-targeting benzhydroxamate warhead to a morpholine-substituted triazine PI3K inhibitor core derived from ZSTK474 through a short PEG linker.

Molecular Formula C38H41F5IN9O7
Molecular Weight 957.7 g/mol
Cat. No. B12411753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMek/PI3K-IN-2
Molecular FormulaC38H41F5IN9O7
Molecular Weight957.7 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N(CCO)CCOCCOCCOCCONC(=O)C5=C(C(=C(C=C5)F)F)NC6=C(C=C(C=C6)I)F
InChIInChI=1S/C38H41F5IN9O7/c39-26-7-6-25(32(31(26)41)45-28-8-5-24(44)23-27(28)40)35(55)50-60-22-21-59-20-19-58-18-17-57-16-10-51(9-13-54)36-47-37(52-11-14-56-15-12-52)49-38(48-36)53-30-4-2-1-3-29(30)46-34(53)33(42)43/h1-8,23,33,45,54H,9-22H2,(H,50,55)
InChIKeyVAPPIXLSHDYSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mek/PI3K-IN-2 (Compound 6s): A Bifunctional MEK/PI3K Inhibitor for Dual-Pathway Cancer Target Engagement Studies


Mek/PI3K-IN-2 (synonym: compound 6s; CAS: 2281803-33-4) is a synthetic small-molecule bifunctional inhibitor that simultaneously targets the MEK1 kinase and Class I PI3K lipid kinases (PI3Kα and PI3Kδ) within the MAPK/ERK and PI3K/AKT oncogenic signaling pathways, respectively . It was developed via covalent tethering of a MEK-targeting benzhydroxamate warhead to a morpholine-substituted triazine PI3K inhibitor core derived from ZSTK474 through a short PEG linker . The compound belongs to a novel class of single-agent dual-pathway inhibitors designed to address the compensatory cross-talk and therapeutic resistance that limit the efficacy of mono-pathway MEK or PI3K inhibitors in cancer .

Why In-Class MEK/PI3K Bifunctional Inhibitors Cannot Be Interchanged: The Case for Mek/PI3K-IN-2 Selection


Bifunctional MEK/PI3K inhibitors are not interchangeable because the balance of inhibitory potency between the two target kinases, the PI3K isoform selectivity profile, and the resultant cellular pharmacodynamic (PD) activity vary substantially across structurally related analogs . Even within the same chemical series—such as compounds 6r and 6s, which differ only in the pendant group on the PI3K-binding morpholine substituent—the differential effects on pAKT versus pERK suppression and consequent anti-proliferative and in vivo efficacy outcomes are quantitatively distinct . Selection of a specific bifunctional inhibitor must therefore be guided by empirical head-to-head comparator data across enzymatic, cellular, and in vivo dimensions rather than by assumed class-level equivalence .

Head-to-Head Quantitative Differentiation of Mek/PI3K-IN-2 (6s) Versus Closest Analogs


Enzymatic Inhibition Potency Profile: Mek/PI3K-IN-2 (6s) vs. MEK/PI3K-IN-1 (6r)

In recombinant enzymatic inhibition assays, Mek/PI3K-IN-2 (6s) demonstrates a shifted potency balance favoring PI3Kα (IC50 = 107 nM) and PI3Kδ (IC50 = 137 nM) over MEK1 (IC50 = 352 nM), whereas its closest analog MEK/PI3K-IN-1 (6r) favors MEK1 (IC50 = 124 nM) over PI3Kα (IC50 = 130 nM) and PI3Kδ (IC50 = 236 nM) . Both compounds display low micromolar inhibition of PI3Kβ and PI3Kγ (IC50 ~1.5–3.9 μM) . The parent PI3K inhibitor ZSTK474 shows substantially greater PI3K potency (PI3Kα IC50 = 5.0 nM; PI3Kδ IC50 = 3.9 nM) but lacks MEK1 activity, while the parent MEK inhibitor PD0316684 exhibits MEK1 IC50 = 3.2 nM but lacks PI3K activity .

MEK1 inhibition PI3Kα inhibition PI3Kδ inhibition kinase selectivity bifunctional inhibitor

Cellular Anti-Proliferative Activity: Mek/PI3K-IN-2 (6s) Demonstrates Superior Potency Over MEK/PI3K-IN-1 (6r) Across Three Tumor Cell Lines

In 72-hour cell viability assays, Mek/PI3K-IN-2 (6s) exhibited superior anti-proliferative activity compared to MEK/PI3K-IN-1 (6r) across all three tumor-derived cell lines tested: A375 (melanoma), D54 (glioblastoma), and SET-2 (JAK2V617F-mutant megakaryoblastic leukemia) . The anti-proliferative IC50 of 6s ranged from 7.0 μM to 9.9 μM, whereas 6r ranged from 10.7 μM to 17.3 μM across these cell lines . Both inhibitors achieved 70–90% maximal reduction in cell viability, with the most pronounced effects observed in SET-2 cells .

anti-proliferative activity cancer cell viability melanoma glioblastoma leukemia

Target Engagement: Mek/PI3K-IN-2 (6s) Achieves More Balanced Dual-Pathway Suppression of pAKT and pERK1/2 Compared to 6r

Western blot analysis of downstream signaling biomarkers in A375, D54, and SET-2 cells treated with 10 μM of each compound for 30 min revealed that Mek/PI3K-IN-2 (6s) achieves a more balanced dual-pathway suppression profile than 6r . Compound 6r inhibited pERK1/2 by 66–85% but suppressed pAKT by only 22–29% across all three cell types, indicating a strong MEK-pathway bias . In contrast, 6s suppressed pERK1/2 by 87–96% and pAKT by 55–71% across all cell types, demonstrating a more potent and more balanced blockade of both pathways . The difference in pAKT suppression was statistically significant in A375 and SET-2 cells .

pAKT suppression pERK1/2 suppression target engagement pharmacodynamic biomarker PI3K pathway MEK pathway

In Vivo Therapeutic Efficacy in JAK2V617F Myelofibrosis Model: Mek/PI3K-IN-2 (6s) Outperforms 6r in Spleen Volume and Weight Reduction

In the JAK2V617F-mutant myelofibrosis mouse model, both 6r and 6s demonstrated in vivo tolerability and therapeutic efficacy following daily oral administration at 325 mg/kg . However, Mek/PI3K-IN-2 (6s) produced a markedly greater reduction in disease burden as assessed by spleen weight: 53% reduction for 6s versus 35% for 6r relative to vehicle-treated controls . MRI-measured spleen volumes were significantly reduced in both treatment groups compared to vehicle after 4 days of dosing, with 6s-treated animals showing greater amelioration of the splenomegaly phenotype . Western blot analysis of spleen tissue confirmed that 6s treatment resulted in more pronounced reduction of both phosphorylated ERK1/2 and AKT levels compared to 6r .

myelofibrosis JAK2V617F in vivo efficacy spleen reduction oral administration mouse model

PI3K Isoform Selectivity Advantage: Mek/PI3K-IN-2 (6s) Retains High Selectivity for PI3Kα and PI3Kδ Over PI3Kβ and PI3Kγ Versus Earlier-Generation Bifunctional Inhibitors

Mek/PI3K-IN-2 (6s) exhibits a pronounced PI3K isoform selectivity profile favoring the Class I PI3Kα and PI3Kδ isoforms (IC50 = 107 nM and 137 nM, respectively) over PI3Kβ and PI3Kγ (IC50 = 1.5–3.9 μM), representing a 100–132-fold selectivity window . This represents a significant advance over the prototype bifunctional inhibitor compound 8 (Van Dort et al., 2015), which showed PI3K inhibition with an IC50 of 172 nM and MEK1 IC50 of 473 nM but lacked detailed isoform selectivity characterization . The parent PI3K inhibitor ZSTK474, while far more potent against PI3Kα (IC50 = 5.0 nM) and PI3Kδ (IC50 = 3.9 nM), shows pan-Class I inhibitory activity and lacks MEK1 activity entirely .

PI3K isoform selectivity PI3Kα PI3Kδ PI3Kβ PI3Kγ bifunctional inhibitor optimization

Recommended Experimental Use Cases for Mek/PI3K-IN-2 (6s) Based on Quantitative Differentiation Evidence


Dual-Pathway Pharmacodynamic Studies Requiring Balanced pAKT and pERK Suppression

Researchers investigating the compensatory cross-talk between MAPK/ERK and PI3K/AKT pathways in tumor cells should select Mek/PI3K-IN-2 (6s) over MEK/PI3K-IN-1 (6r) when balanced dual-pathway suppression is critical. The evidence demonstrates that at 10 μM, 6s suppresses pERK1/2 by 87–96% and pAKT by 55–71%, compared to 6r's imbalanced profile of 66–85% pERK1/2 suppression but only 22–29% pAKT suppression . This 2.4–2.5-fold superior pAKT suppression makes 6s the appropriate choice for experiments where the biological hypothesis depends on robust inhibition of both pathways simultaneously, such as in studies of adaptive resistance mechanisms following single-agent MEK or PI3K inhibitor treatment .

Preclinical In Vivo Efficacy Studies in JAK2V617F-Mutant Myelofibrosis and Related Hematologic Malignancy Models

For in vivo preclinical programs targeting JAK2V617F-driven myelofibrosis or other hematologic malignancies with co-activated MAPK and PI3K pathways, Mek/PI3K-IN-2 (6s) is the more efficacious choice among the current bifunctional MEK/PI3K inhibitor series. In the JAK2V617F mouse model, 6s achieved a 53% reduction in spleen weight versus vehicle after 5 days of oral dosing at 325 mg/kg, outperforming 6r (35% reduction) by 1.5-fold . Tissue drug levels of 2–9 μM achieved in spleen, blood, and bone marrow align with the concentrations required for dual-pathway target engagement demonstrated in SET-2 cell-based assays .

Cell Viability Screening in PI3Kα- or PI3Kδ-Dependent Solid Tumor and Leukemia Models

For cellular anti-proliferative screening in PI3Kα- or PI3Kδ-driven tumor models (e.g., PIK3CA-mutant solid tumors, PTEN-deficient glioblastoma, or hematologic malignancies), Mek/PI3K-IN-2 (6s) offers a 1.5–1.7-fold potency advantage over 6r based on 72-hour cell viability IC50 values (7.0–9.9 μM for 6s vs. 10.7–17.3 μM for 6r) across A375 melanoma, D54 glioblastoma, and SET-2 leukemia cell lines . The compound's 100–132-fold PI3Kα/δ selectivity over PI3Kβ/γ provides isoform-targeted pathway inhibition with potential sparing of PI3Kβ-mediated metabolic functions and PI3Kγ-mediated immune cell functions .

Structure-Activity Relationship (SAR) Reference for Dual MEK/PI3K Inhibitor Optimization Programs

Medicinal chemistry teams engaged in optimizing bifunctional MEK/PI3K inhibitors can use Mek/PI3K-IN-2 (6s) as a key SAR reference compound. The quantitative differentiation between 6s and 6r—where the single structural difference in the morpholine substituent (hydroxyl in 6s vs. methoxy in 6r) produces measurable shifts in PI3K isoform potency, cellular pAKT/pERK balance, anti-proliferative activity, and in vivo efficacy—provides a well-characterized benchmark for evaluating new analogs . The documented metabolic profiles, tissue distribution, and in vivo tolerability data at 325 mg/kg oral dosing further support its use as a reference standard for pharmacokinetic/pharmacodynamic optimization .

Quote Request

Request a Quote for Mek/PI3K-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.